REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:3][CH2:2]1.C([O-])(=O)C.[Na+].[Br:15]Br.OS([O-])=O.[Na+]>C(O)(=O)C.O>[CH:1]1([C:4]2[CH:9]=[CH:8][C:7]([Br:15])=[CH:6][CH:5]=2)[CH2:3][CH2:2]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
510 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
66.3 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
|
Name
|
Hexanes
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at temperatures between 0° C. and 10° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice-water bath
|
Type
|
ADDITION
|
Details
|
was added dropwise over 90 min
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water, 1M aq Na2CO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified via sgc
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 21% | |
YIELD: CALCULATEDPERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |